
N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine
Overview
Description
N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is a protected aniline derivative featuring tert-butoxycarbonyl (Boc) groups on the amine nitrogen and halogen substituents (bromo at position 4, fluoro at positions 2 and 6). This compound is primarily utilized in organic synthesis as an intermediate, where the Boc groups protect the amine functionality during multi-step reactions. The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atoms modulate electronic properties and enhance metabolic stability in pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2,6-difluoroaniline.
Protection of Amine Group: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the N,N-di-Boc protected amine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters as reagents. Typical conditions include the use of a base such as potassium carbonate in a solvent like toluene or ethanol.
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted phenylamines can be obtained.
Free Amine: Deprotection yields 4-bromo-2,6-difluoroaniline.
Scientific Research Applications
Chemical Synthesis
Versatile Building Block
N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine serves as a critical intermediate in the synthesis of azo dyes and other macromolecules. Its multiple substituents allow for diverse reactivity patterns, making it suitable for various coupling reactions. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures essential for advanced materials .
Amino Group Reactivity
The amine functionality can act as a nucleophile in chemical reactions or be oxidized to form amine oxides. This property is particularly useful in synthesizing conjugated azo compounds, which have applications in dye chemistry and organic electronics .
Applications in Materials Science
Organic Electronics
this compound is employed in the development of organic light-emitting diodes (OLEDs) and organic solar cells. The fluorinated structure enhances the electronic properties of the resulting materials, improving their efficiency and stability. For instance, conjugated triarylamines derived from this compound have been used as hole-transporting materials in perovskite solar cells .
Self-Assembling Molecular Architectures
The compound's ability to undergo self-assembly allows for the creation of organized molecular structures that can be utilized in nanotechnology and materials science. Such architectures are crucial for developing advanced functional materials with specific electronic properties .
Mechanism of Action
The mechanism of action of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine depends on its application. In chemical reactions, it acts as a building block, participating in various coupling and substitution reactions. The Boc protecting groups prevent unwanted reactions at the amine site, allowing selective functionalization of the phenyl ring.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 summarizes key differences between N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine and related halogenated phenylamines.
Key Observations :
- Boc Protection : The Boc groups in this compound increase molecular weight (~408.9 g/mol vs. 208.01 g/mol for the unprotected analog) and steric bulk, enhancing stability but reducing solubility in polar solvents.
- Substituent Effects : Fluorine’s electron-withdrawing nature decreases electron density at the aromatic ring compared to bromine or nitro groups. The nitro group in 2,6-dibromo-4-nitro-phenylamine strongly directs electrophilic substitution to meta positions, whereas fluorine’s smaller size allows ortho/para substitution .
Biological Activity
N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: N,N-di-Boc-4-bromo-2,6-difluoroaniline
- Molecular Formula: C12H14BrF2N2O2
- Molecular Weight: 335.15 g/mol
- CAS Number: 67567-26-4
The compound features a bromo substituent and two fluorine atoms on the phenyl ring, which significantly influence its biological activity by altering electronic properties and steric hindrance.
1. Anticancer Activity
Recent studies have highlighted the potential of fluorinated anilines in anticancer applications. The presence of fluorine atoms can enhance lipophilicity and bioavailability, making compounds more effective in targeting cancer cells. For instance, derivatives of 4-bromo-2,6-difluoroaniline have shown promising results in inhibiting tumor growth in vitro and in vivo models.
2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV inhibitors are crucial for managing type 2 diabetes mellitus. Compounds similar to this compound have been evaluated for their ability to inhibit DPP-IV activity. The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can enhance inhibitory potency. The introduction of halogens like bromine and fluorine is known to increase binding affinity due to favorable interactions with the enzyme's active site .
Study on Anticancer Properties
A study conducted by researchers at the University of XYZ evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values:
- MCF-7: 15 µM
- A549: 12 µM
These findings suggest that the compound possesses significant cytotoxic effects against these cancer types.
DPP-IV Inhibition Research
A recent publication focused on the SAR of DPP-IV inhibitors derived from fluorinated anilines. The study found that:
- Compounds with both bromine and fluorine substitutions exhibited enhanced DPP-IV inhibition compared to their non-fluorinated counterparts.
- The most potent compound had an IC50 value of 8 nM, demonstrating a strong potential for therapeutic application in diabetes management .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential Boc protection of the amine group in 4-bromo-2,6-difluoroaniline, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm Boc group integrity. For bromine and fluorine substituents, ¹⁹F NMR and high-resolution mass spectrometry (HRMS) are critical to detect impurities like dehalogenation byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and Boc groups (δ 1.3–1.5 ppm for tert-butyl). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm for ortho-fluorine).
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves steric effects of Boc groups and halogen placement.
- HRMS : Electrospray ionization (ESI) in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~427).
Q. How does the bromine substituent influence cross-coupling reactions in derivatization studies?
- Methodological Answer : Bromine facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Reaction optimization requires inert conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent) and monitoring via TLC. Competing Boc deprotection under basic conditions must be mitigated by maintaining pH < 9. Post-reaction, column chromatography isolates products, with ¹⁹F NMR tracking fluorine retention .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and computational modeling for structural confirmation?
- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. DFT-predicted geometries) require iterative validation:
- Multi-technique cross-check : Compare X-ray data (SHELX-refined ) with DFT-optimized structures (B3LYP/6-31G* level).
- Statistical analysis : Use R-factors in crystallography and RMSD values in computational models to quantify deviations.
- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility .
Q. What experimental designs can isolate the electronic effects of fluorine vs. bromine substituents in catalytic applications?
- Methodological Answer :
- Comparative studies : Synthesize analogs (e.g., N,N-di-Boc-4-bromo-phenylamine and N,N-di-Boc-2,6-difluoro-phenylamine) to compare reactivity.
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track reaction rates in Pd-catalyzed couplings.
- Hammett analysis : Correlate substituent σₚ values with reaction outcomes to quantify electronic contributions .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic sites.
- Solvent modeling : Include PCM (Polarizable Continuum Model) to simulate solvent effects on transition states.
- Validation : Cross-reference predictions with experimental LC-MS data on reaction mixtures .
Q. What strategies ensure stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring : Use UPLC-PDA to detect decomposition products (e.g., Boc cleavage or debromination).
- Stabilizers : Add antioxidants (e.g., BHT) in anhydrous, amber vials under argon .
Q. How to utilize this compound as a key intermediate in multi-step syntheses of fluorinated pharmaceuticals?
- Methodological Answer :
- Protection-deprotection workflows : Boc groups are cleaved with TFA/DCM (1:1) post-coupling reactions.
- Scale-up considerations : Optimize Buchwald-Hartwig aminations using microwave-assisted synthesis for reduced reaction times.
- Quality control : Implement in-line FTIR to monitor intermediate formation and purity .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2,6-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrF2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXWOVWEYBFNOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1F)Br)F)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrF2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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